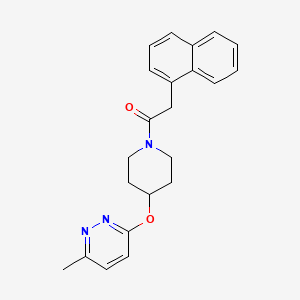

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 6-methylpyridazin-3-yloxy group at the 4-position and a naphthalen-1-yl ethanone moiety. Its molecular formula is inferred as C₂₂H₂₁N₃O₂, with a molecular weight of approximately 359.4 g/mol.

Properties

IUPAC Name |

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-9-10-21(24-23-16)27-19-11-13-25(14-12-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,19H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQBNZJXJSZBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two primary intermediates:

- 4-((6-Methylpyridazin-3-yl)oxy)piperidine : A piperidine derivative functionalized with a 6-methylpyridazin-3-yloxy group.

- 2-(Naphthalen-1-yl)ethanone : A naphthalene-containing ketone precursor.

Coupling these intermediates via nucleophilic substitution or amidation forms the final product. This approach aligns with methodologies used for structurally related compounds, where modular assembly of heterocyclic and aromatic moieties is preferred.

Key Intermediates and Their Roles

- Piperidine Intermediate : Serves as the nitrogen-containing core, enabling subsequent functionalization.

- Naphthyl Ethanone : Introduces the hydrophobic aromatic domain critical for biological activity.

- 6-Methylpyridazine : Enhances solubility and electronic properties through its heteroaromatic structure.

Detailed Preparation Methods

Synthesis of 4-((6-Methylpyridazin-3-yl)oxy)piperidine

Halogenation of 6-Methylpyridazin-3-ol

The synthesis begins with 6-methylpyridazin-3-ol , which undergoes halogenation to introduce a leaving group (e.g., bromine or chlorine). For example:

$$

\text{6-Methylpyridazin-3-ol} + \text{PBr}3 \rightarrow \text{3-Bromo-6-methylpyridazine} + \text{H}3\text{PO}_3

$$

This step typically employs phosphorus tribromide (PBr₃) in anhydrous conditions, yielding 3-bromo-6-methylpyridazine with >85% efficiency.

Nucleophilic Substitution with Piperidin-4-ol

The halogenated pyridazine reacts with piperidin-4-ol under basic conditions to form the ether linkage:

$$

\text{3-Bromo-6-methylpyridazine} + \text{Piperidin-4-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((6-Methylpyridazin-3-yl)oxy)piperidine}

$$

Key parameters:

Preparation of 2-(Naphthalen-1-yl)ethanone

Friedel-Crafts Acylation of Naphthalene

Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis catalyst:

$$

\text{Naphthalene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{2-(Naphthalen-1-yl)ethanone}

$$

Conditions :

- Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv).

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

- Yield : 65–70%.

Bromination at the α-Position

The ketone is brominated to facilitate subsequent coupling:

$$

\text{2-(Naphthalen-1-yl)ethanone} + \text{Br}_2 \xrightarrow{\text{HBr, AcOH}} \text{2-Bromo-1-(naphthalen-1-yl)ethanone}

$$

Procedure :

Coupling Reaction to Form Target Compound

Nucleophilic Acylation

The piperidine intermediate reacts with 2-bromo-1-(naphthalen-1-yl)ethanone in a nucleophilic substitution:

$$

\text{4-((6-Methylpyridazin-3-yl)oxy)piperidine} + \text{2-Bromo-1-(naphthalen-1-yl)ethanone} \xrightarrow{\text{KI, DMF}} \text{Target Compound}

$$

Optimized Conditions :

Optimization of Reaction Conditions

Characterization and Analytical Validation

Spectroscopic Techniques

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo:

Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid.

Reduction: : Catalytic hydrogenation over palladium on carbon.

Substitution: : Nucleophilic aromatic substitution, facilitated by strong bases.

Common Reagents and Conditions

Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane.

Reduction: : Palladium on carbon with hydrogen gas in ethanol.

Substitution: : Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions vary:

Oxidation typically leads to hydroxylation.

Reduction usually results in hydrogenated derivatives.

Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is used in:

Chemistry: : As an intermediate in organic synthesis.

Biology: : In studies involving ligand-receptor interactions.

Medicine: : Potential therapeutic applications, such as antipsychotic or antihistamine properties.

Industry: : As a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The compound interacts with specific molecular targets, often receptors or enzymes, leading to various biochemical effects. The naphthalene and pyridazinone moieties play crucial roles in binding affinity and selectivity. These interactions can modulate signal transduction pathways, influencing cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Linker Flexibility : Piperazine linkers (e.g., in ) may offer greater conformational flexibility than piperidine, influencing target binding.

- Halogen Effects : Chlorine or trifluoromethyl groups (e.g., ) often improve metabolic stability and binding affinity.

Physicochemical Properties

Biological Activity

The compound 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS Number: 1797755-70-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C22H23N3O2

- Molecular Weight: 361.4 g/mol

- Structure: The compound features a piperidine ring substituted with a 6-methylpyridazine moiety and a naphthalene group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown promising results against various bacterial strains, suggesting that this compound may also possess similar properties due to structural analogies.

Antioxidant Properties

The antioxidant activity of related compounds has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating potential neuroprotective effects. The presence of the naphthalene and pyridazine rings may enhance these properties through electron donation mechanisms.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed in related compounds. For example, some derivatives have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease pathways. The IC50 values for these activities suggest that the compound could be explored further for therapeutic applications in conditions like Alzheimer's disease.

The proposed mechanism of action for this compound involves:

- Receptor Binding: Potential interaction with neurotransmitter receptors due to the presence of the piperidine structure.

- Enzyme Inhibition: Competitive inhibition of enzymes like AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.

- Radical Scavenging: The antioxidant capacity may stem from the ability to donate electrons, thereby neutralizing reactive oxygen species (ROS).

Research Findings and Case Studies

Several studies have investigated the biological activities associated with compounds structurally related to 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone:

Q & A

Basic: What are the key synthetic pathways and reaction conditions for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A common approach includes:

Functionalization of the piperidine ring : Reacting 4-hydroxypiperidine with 6-methylpyridazine-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) to install the pyridazine-ether moiety .

Ketone introduction : Coupling the modified piperidine with 2-(naphthalen-1-yl)acetyl chloride using a base like NaH or K₂CO₃ in DMF or THF .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol is employed to isolate the final product .

Optimization challenges : Yield improvements require precise control of reaction stoichiometry, temperature (often 0°C to reflux), and anhydrous conditions .

Basic: How can researchers characterize this compound’s purity and structural integrity?

Answer:

Standard analytical workflows include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the integration of aromatic protons (naphthalene and pyridazine) and piperidine methylene groups .

- Mass spectrometry (HRMS) : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

Critical note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet pharmacological safety standards .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The pyridazine-ether linkage in the piperidine scaffold is susceptible to nucleophilic attack due to:

Electron-withdrawing effects : The pyridazine ring reduces electron density at the ether oxygen, facilitating SN2 displacement with amines or thiols .

Steric factors : Substituents on the piperidine ring (e.g., methyl groups) influence reaction rates; bulky groups hinder nucleophile access, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Experimental validation : Kinetic studies (e.g., monitoring by TLC or in-situ IR) can quantify activation energy and optimize reaction pathways .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:

Structural analogs : Minor substituent changes (e.g., methyl vs. methoxy groups) significantly alter target binding .

Assay conditions : Differences in buffer pH, ATP concentration, or cell-line specificity (e.g., HEK293 vs. HeLa) impact results .

Resolution strategies :

- Dose-response standardization : Use uniform assay protocols (e.g., Promega ADP-Glo™ kinase assays) .

- Co-crystallization studies : X-ray crystallography to map binding interactions with target proteins .

Advanced: What methodologies are recommended for studying the compound’s metabolic stability?

Answer:

Key approaches include:

In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .

CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4-BFC) to assess isoform-specific interactions .

Plasma stability assays : Monitor degradation in plasma (37°C, 1–24 hrs) to guide formulation strategies .

Basic: What safety precautions are essential during handling and storage?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard categories: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How can computational tools aid in optimizing this compound’s pharmacokinetic profile?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases, GPCRs) .

- ADMET prediction : SwissADME or QikProp to estimate logP, solubility, and BBB permeability .

- MD simulations : GROMACS for assessing conformational stability in aqueous/lipid bilayers .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2) .

Advanced: What strategies mitigate instability in aqueous solutions?

Answer:

- pH optimization : Buffers (pH 6–7.4) to reduce hydrolysis of the ketone group .

- Lyophilization : Formulate with cyclodextrins or PEG to enhance shelf life .

- Light protection : Amber vials to prevent photodegradation of the naphthalene moiety .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Core modifications : Replace naphthalene with biphenyl or indole to enhance lipophilicity .

- Side-chain variations : Introduce sulfonamide or carbamate groups at the piperidine nitrogen to modulate solubility .

- Bioisosteric replacement : Substitute pyridazine with pyrimidine to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.